molecular formula C32H48N2S3Sn2 B3342200 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole CAS No. 1337988-42-7

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole

Cat. No.: B3342200
CAS No.: 1337988-42-7
M. Wt: 794.4 g/mol
InChI Key: KBNQNNHIUGRAKO-UHFFFAOYSA-N
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Description

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is an organotin compound that features a benzothiadiazole core substituted with trimethylstannyl and hexylthienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole typically involves a Stille coupling reaction. This reaction is performed by coupling a dibromo-benzothiadiazole derivative with trimethylstannyl-substituted thiophene derivatives under the influence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a solvent such as toluene or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole core can be reduced under specific conditions.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiadiazole derivatives.

    Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole in organic electronics involves its role as a donor-acceptor molecule. The benzothiadiazole core acts as an electron acceptor, while the thiophene rings serve as electron donors. This creates a conjugated system that can efficiently transport charge carriers. The trimethylstannyl groups enhance the solubility and processability of the compound, making it suitable for solution-based fabrication techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is unique due to the presence of both trimethylstannyl and hexyl groups, which enhance its solubility and processability while maintaining desirable electronic properties. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous.

Properties

IUPAC Name

[3-hexyl-5-[4-(4-hexyl-5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S3.6CH3.2Sn/c1-3-5-7-9-11-19-15-23(29-17-19)21-13-14-22(26-25(21)27-31-28-26)24-16-20(18-30-24)12-10-8-6-4-2;;;;;;;;/h13-16H,3-12H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNQNNHIUGRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)[Sn](C)(C)C)CCCCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2S3Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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